molecular formula C21H18N2O3S B300908 3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone

3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone

Numéro de catalogue B300908
Poids moléculaire: 378.4 g/mol
Clé InChI: QLLIXOARRIVPGI-RGEXLXHISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly known as EPI-001 and is a small molecule inhibitor of the androgen receptor (AR). EPI-001 has shown promising results in the treatment of prostate cancer and has the potential to become a valuable tool in the fight against this disease.

Mécanisme D'action

EPI-001 works by binding to a specific region of the androgen receptor (3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone) known as the AF-2 domain. This binding blocks the interaction of the 3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone with coactivator proteins, which are required for the 3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone to function properly. As a result, EPI-001 inhibits 3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone function and reduces the growth of prostate cancer cells.
Biochemical and Physiological Effects:
EPI-001 has been shown to have a significant impact on the biochemical and physiological processes involved in prostate cancer growth and progression. In addition to inhibiting 3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone function, EPI-001 has been shown to induce apoptosis (programmed cell death) in prostate cancer cells and inhibit the expression of genes that are involved in cancer cell survival and proliferation.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of EPI-001 for lab experiments is its specificity for the androgen receptor (3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone). This allows researchers to study the effects of 3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone inhibition on prostate cancer cells without interfering with other cellular processes. However, one limitation of EPI-001 is its relatively low potency, which may require higher concentrations to achieve significant effects.

Orientations Futures

There are several potential future directions for research on EPI-001 and its applications in the treatment of prostate cancer. These include:
1. Development of more potent EPI-001 analogs that can achieve greater 3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone inhibition at lower concentrations.
2. Investigation of the effects of EPI-001 on other types of cancer that are driven by the androgen receptor.
3. Combination of EPI-001 with other cancer therapies to enhance its anti-cancer effects.
4. Study of the long-term effects of EPI-001 treatment on prostate cancer patients, including its potential to reduce the risk of disease recurrence.
In conclusion, EPI-001 is a promising compound with potential applications in the treatment of prostate cancer. Its specificity for the androgen receptor makes it a valuable tool for studying the role of the 3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone in cancer growth and progression. Further research is needed to fully understand the biochemical and physiological effects of EPI-001 and its potential as a cancer therapy.

Méthodes De Synthèse

The synthesis of EPI-001 involves a multi-step process that includes the reaction of various chemicals and reagents. The first step involves the reaction of 4-ethoxyaniline with 2-bromoethanol to form 4-ethoxyphenethylamine. The second step involves the reaction of 4-ethoxyphenethylamine with 4-(2-propynyloxy)benzaldehyde to form 3-(4-ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone.

Applications De Recherche Scientifique

EPI-001 has been extensively studied in scientific research for its potential applications in the treatment of prostate cancer. The androgen receptor (3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone) is a key regulator of prostate cancer growth and progression, and EPI-001 has been shown to inhibit 3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone function and reduce the growth of prostate cancer cells in vitro and in vivo.

Propriétés

Nom du produit

3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone

Formule moléculaire

C21H18N2O3S

Poids moléculaire

378.4 g/mol

Nom IUPAC

(5Z)-3-(4-ethoxyphenyl)-5-[(4-prop-2-ynoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C21H18N2O3S/c1-3-13-26-18-9-5-15(6-10-18)14-19-20(24)23(21(27)22-19)16-7-11-17(12-8-16)25-4-2/h1,5-12,14H,4,13H2,2H3,(H,22,27)/b19-14-

Clé InChI

QLLIXOARRIVPGI-RGEXLXHISA-N

SMILES isomérique

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC#C)/NC2=S

SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC#C)NC2=S

SMILES canonique

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC#C)NC2=S

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.